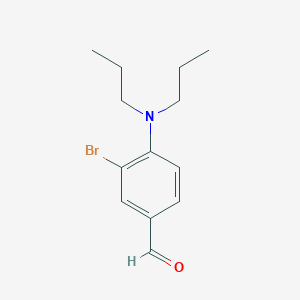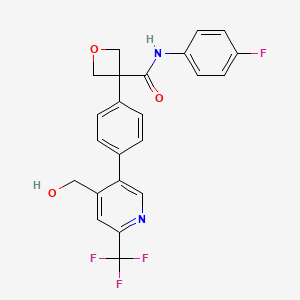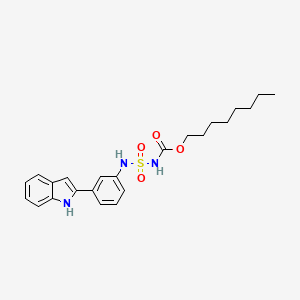![molecular formula C20H26ClF3N4O2 B10854729 4-[[1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-yl]methyl]morpholine;hydrochloride](/img/structure/B10854729.png)
4-[[1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-yl]methyl]morpholine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
V-0219 (hydrochloride) is an orally active positive allosteric modulator of the glucagon-like peptide-1 receptor (GLP-1R). It is primarily utilized in research related to obesity-associated diabetes. This compound enhances the efficacy of GLP-1R stimulation, potentiates insulin secretion, and exhibits significant in vivo activity, making it a promising candidate for therapeutic applications in diabetes and obesity research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of V-0219 (hydrochloride) involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route is as follows:
Formation of Intermediate: The synthesis begins with the preparation of a trifluoromethyl-substituted phenyl oxadiazole intermediate.
Coupling Reaction: This intermediate is then coupled with a piperidine derivative through a nucleophilic substitution reaction.
Final Assembly: The resulting compound is further reacted with morpholine to form the final product, V-0219.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of V-0219 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Types of Reactions:
Oxidation: V-0219 (hydrochloride) can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the oxadiazole ring, resulting in the formation of reduced oxadiazole derivatives.
Substitution: Nucleophilic substitution reactions can take place at the trifluoromethyl-substituted phenyl ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed:
Oxidation: N-oxide derivatives of V-0219.
Reduction: Reduced oxadiazole derivatives.
Substitution: Substituted phenyl derivatives with various functional groups
Scientific Research Applications
V-0219 (hydrochloride) has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the modulation of GLP-1R and its effects on various biochemical pathways.
Biology: The compound is employed in cellular and molecular biology research to investigate its impact on insulin secretion and glucose metabolism.
Medicine: V-0219 (hydrochloride) is explored for its potential therapeutic applications in treating diabetes and obesity. It is used in preclinical studies to evaluate its efficacy and safety.
Industry: The compound is utilized in the development of new drugs targeting GLP-1R for the treatment of metabolic disorders .
Mechanism of Action
V-0219 (hydrochloride) acts as a positive allosteric modulator of the glucagon-like peptide-1 receptor (GLP-1R). It enhances the receptor’s response to its natural ligand, glucagon-like peptide-1 (GLP-1), by increasing the receptor’s affinity and efficacy. This modulation leads to increased cyclic adenosine monophosphate (cAMP) accumulation and potentiation of insulin secretion. The compound selectively targets GLP-1R without significant off-target effects, making it a promising candidate for therapeutic applications .
Comparison with Similar Compounds
Exendin-4: A peptide agonist of GLP-1R used in the treatment of type 2 diabetes.
Liraglutide: Another GLP-1R agonist used for diabetes and obesity treatment.
Semaglutide: A long-acting GLP-1R agonist used for similar therapeutic purposes.
Comparison:
V-0219 (hydrochloride) vs. Exendin-4: Unlike exendin-4, which is a peptide, V-0219 is a small molecule, offering advantages in oral bioavailability and stability.
V-0219 (hydrochloride) vs. Liraglutide: V-0219, being a positive allosteric modulator, enhances the natural ligand’s effect, whereas liraglutide directly activates the receptor.
V-0219 (hydrochloride) vs. Semaglutide: V-0219 provides a different mechanism of action by modulating the receptor allosterically, potentially reducing unwanted side effects associated with direct agonists
V-0219 (hydrochloride) stands out due to its unique mechanism of action as a positive allosteric modulator, offering potential advantages in terms of efficacy, safety, and oral administration.
Properties
Molecular Formula |
C20H26ClF3N4O2 |
|---|---|
Molecular Weight |
446.9 g/mol |
IUPAC Name |
4-[[1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-yl]methyl]morpholine;hydrochloride |
InChI |
InChI=1S/C20H25F3N4O2.ClH/c21-20(22,23)17-5-3-16(4-6-17)19-24-18(29-25-19)14-27-7-1-2-15(13-27)12-26-8-10-28-11-9-26;/h3-6,15H,1-2,7-14H2;1H |
InChI Key |
PTRIYHLSBQMDQM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CC2=NC(=NO2)C3=CC=C(C=C3)C(F)(F)F)CN4CCOCC4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


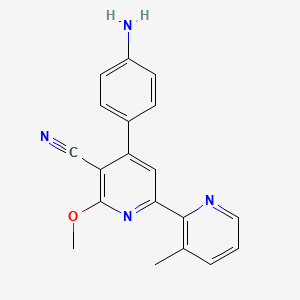
![N,N-dimethylmethanamine;[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-6-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate;methane](/img/structure/B10854655.png)
![2-[(4-Hydroxycyclohexyl)amino]-4-(3,6,6-trimethyl-4-oxo-5,7-dihydroindazol-1-yl)benzamide](/img/structure/B10854662.png)
![4-fluoro-3-[3-[[6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonyl]amino]-4-[(3S,5R)-3,4,5-trimethylpiperazin-1-yl]phenyl]benzoic acid](/img/structure/B10854667.png)
![2-[(2R)-2,3-dihydroxy-4-[3-hydroxy-5-(4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-5,5-dimethyl-6-penta-1,3-dienyloxan-2-yl]-N-[7-[3,4-dihydroxy-5-[7-(4-hydroxy-1-methyl-2-oxopyridin-3-yl)-6-methyl-7-oxohepta-1,3,5-trienyl]oxolan-2-yl]-6-methoxy-5-methylocta-2,4-dienyl]butanamide](/img/structure/B10854671.png)
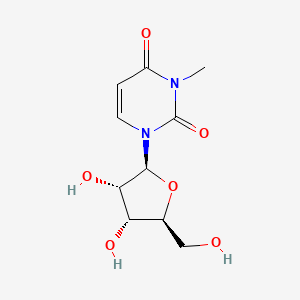

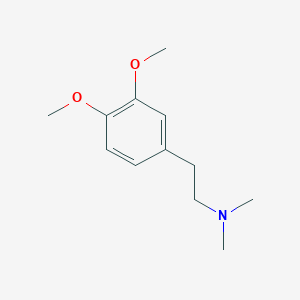

![2,6-dichloro-N-[(2Z)-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B10854703.png)
![4-(2,6-dichlorophenyl)sulfanyl-N-[3-(dimethylcarbamoyl)phenyl]-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxamide](/img/structure/B10854704.png)
